molecular formula C17H16N4O B254164 5-(benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one

5-(benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one

Cat. No. B254164
M. Wt: 292.33 g/mol
InChI Key: XWIOILBBGSLPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that belongs to the triazine family. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one is not fully understood. However, it is believed that the compound interacts with certain enzymes or proteins in the body, leading to changes in their activity. This may result in the compound's biological activity, such as its potential anticancer or antimicrobial activity.
Biochemical and Physiological Effects:
5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cell lines in vitro. It has also been shown to have potential antimicrobial activity against various bacterial strains. Additionally, it has been shown to have potential catalytic activity in the synthesis of certain compounds.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its high yield and purity. Additionally, the compound has potential applications in various scientific research fields, making it a versatile building block for the synthesis of other compounds. However, one of the limitations of using the compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one. One direction is the synthesis of new compounds using 5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one as a building block. These compounds may have potential biological activity, such as anticancer or antimicrobial activity. Another direction is the study of the compound's mechanism of action, which may lead to a better understanding of its biological activity. Additionally, the compound's potential catalytic activity may be further explored for the synthesis of new compounds.

Synthesis Methods

The synthesis of 5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been achieved using different methods. One of the most common methods involves the reaction of benzhydrylamine with 6-methyl-1,2,4-triazin-3,5(2H,4H)-dione in the presence of a suitable catalyst. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or methanol. The yield of the reaction is typically high, and the purity of the product can be improved using recrystallization techniques.

Scientific Research Applications

5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one has potential applications in scientific research. It has been used as a building block for the synthesis of various compounds with potential biological activity. For example, it has been used in the synthesis of compounds with potential anticancer activity. The compound has also been used in the synthesis of compounds with potential antimicrobial activity. Additionally, it has been used as a ligand in the synthesis of metal complexes with potential catalytic activity.

properties

Product Name

5-(benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

5-(benzhydrylamino)-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C17H16N4O/c1-12-16(19-17(22)21-20-12)18-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H2,18,19,21,22)

InChI Key

XWIOILBBGSLPNL-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1NC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=NNC(=O)N=C1NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.